REACTION_CXSMILES
|
[NH:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[OH-:7].[Na+]>O>[N:1]1([CH:4]2[CH2:5][CH2:6][O:7][CH2:2][CH2:3]2)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1 |f:1.2|
|
Name
|
tetrahydropyranyl-4-methanesulfonate
|
Quantity
|
1.05 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.28 g
|
Type
|
reactant
|
Smiles
|
N1CCCCC1
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the mixture was reacted at 100° C. for 4 hours
|
Duration
|
4 h
|
Type
|
ADDITION
|
Details
|
were added to the resulting reaction mixture
|
Type
|
EXTRACTION
|
Details
|
the resulting mixture was extracted twice with each 30 ml of chloroform
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the extract was dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
After filtration
|
Type
|
CONCENTRATION
|
Details
|
the extract was concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
N1(CCCCC1)C1CCOCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.74 g | |
YIELD: PERCENTYIELD | 72% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |